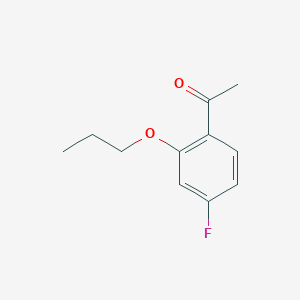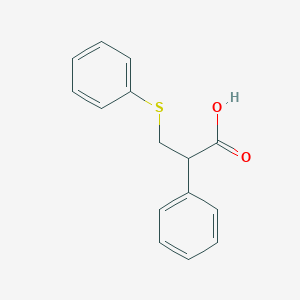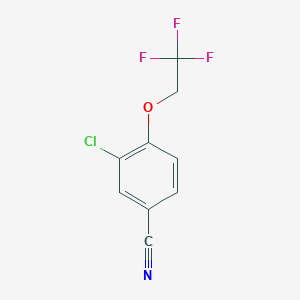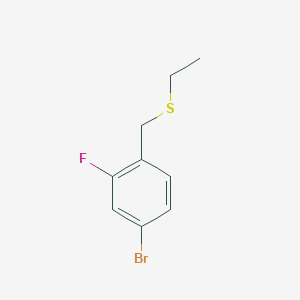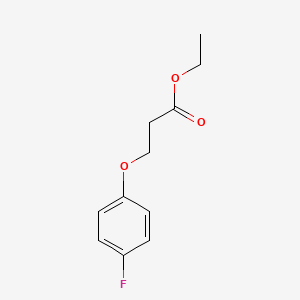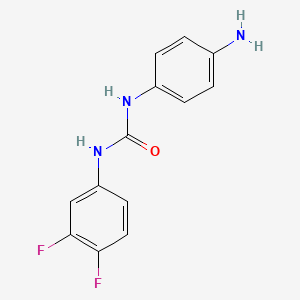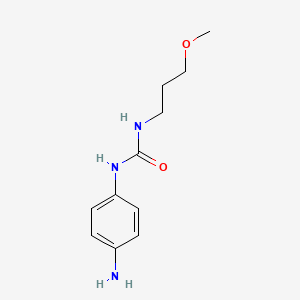
3-(4-Aminophenyl)-1,1-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Aminophenyl)-1,1-diethylurea is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amine group attached to a phenyl ring, and a urea group substituted with two ethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1,1-diethylurea typically involves the reaction of 4-aminophenyl isocyanate with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Aminophenyl)-1,1-diethylurea can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group, resulting in the formation of 3-(4-nitrophenyl)-1,1-diethylurea.
Reduction: The nitro group, if present, can be reduced to an amine group, reverting it back to the original compound.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(4-nitrophenyl)-1,1-diethylurea
Reduction: this compound (reverted)
Substitution: Various substituted ureas depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-Aminophenyl)-1,1-diethylurea has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(4-Aminophenyl)-1,1-diethylurea exerts its effects depends on its specific application. For instance, in biochemical assays, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the nature of the biological system being studied.
Comparaison Avec Des Composés Similaires
3-(4-Aminophenyl)-1,1-diethylurea is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:
3-(4-Aminophenyl)propionic acid
4-Aminophenylacetic acid
Tris(4-aminophenyl)amine
These compounds share the common feature of an amine group attached to a phenyl ring but differ in their functional groups and overall molecular structure, leading to different chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4,12H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTHQYHVYNFJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B7877770.png)
